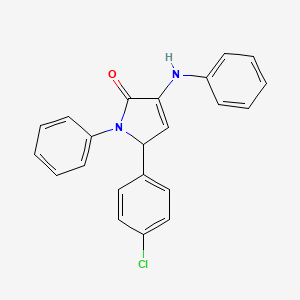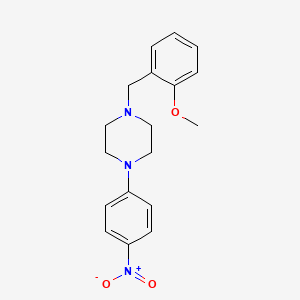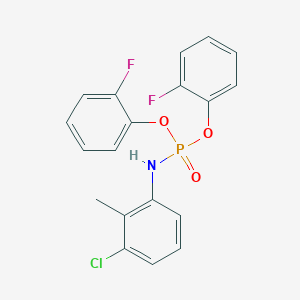
bis(2-fluorophenyl) (3-chloro-2-methylphenyl)amidophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-fluorophenyl) (3-chloro-2-methylphenyl)amidophosphate is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a pesticide. This compound is known for its strong insecticidal properties and has been studied extensively for its effectiveness in controlling pests in agriculture. In
Mecanismo De Acción
The mechanism of action of bis(2-fluorophenyl) (3-chloro-2-methylphenyl)amidophosphate involves the inhibition of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine, a neurotransmitter, which results in the overstimulation of the nervous system and ultimately leads to the death of the insect.
Biochemical and Physiological Effects
Bis(2-fluorophenyl) (3-chloro-2-methylphenyl)amidophosphate has been shown to have low toxicity in mammals and birds. However, it can have toxic effects on aquatic organisms and bees. Studies have also shown that exposure to this compound can lead to changes in the activity of certain enzymes in the liver and kidneys of mammals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(2-fluorophenyl) (3-chloro-2-methylphenyl)amidophosphate has several advantages for lab experiments. It has a high level of purity and stability, making it easy to handle and store. It is also highly effective in controlling pests, making it a useful tool for studying the effects of insecticides on different organisms. However, its toxic effects on aquatic organisms and bees limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of bis(2-fluorophenyl) (3-chloro-2-methylphenyl)amidophosphate. One area of research is the development of more environmentally friendly pesticides that are effective in controlling pests but have minimal impact on non-target organisms. Another area of research is the study of the potential health effects of exposure to this compound in humans. Additionally, the development of more efficient synthesis methods for bis(2-fluorophenyl) (3-chloro-2-methylphenyl)amidophosphate could lead to increased production and use of this compound in agriculture and vector control.
Conclusion
Bis(2-fluorophenyl) (3-chloro-2-methylphenyl)amidophosphate is a chemical compound that has significant potential for use as a pesticide. Its strong insecticidal properties make it a useful tool for controlling pests in agriculture and vector control. However, its toxic effects on aquatic organisms and bees limit its use in certain experiments. Future research should focus on the development of more environmentally friendly pesticides and the study of the potential health effects of exposure to this compound in humans.
Métodos De Síntesis
The synthesis method of bis(2-fluorophenyl) (3-chloro-2-methylphenyl)amidophosphate involves the reaction of 2-fluoroaniline with 3-chloro-2-methylphenyl isocyanate to form the corresponding urea. The urea is then reacted with phosphorus oxychloride and triethylamine to produce the final product. This synthesis method has been optimized and studied extensively to ensure high yields and purity of the compound.
Aplicaciones Científicas De Investigación
Bis(2-fluorophenyl) (3-chloro-2-methylphenyl)amidophosphate has been extensively studied for its insecticidal properties. It has been shown to be highly effective in controlling pests such as aphids, whiteflies, and thrips in agriculture. This compound has also been studied for its potential use in vector control, specifically for controlling mosquitoes that transmit diseases such as malaria and dengue fever.
Propiedades
IUPAC Name |
N-bis(2-fluorophenoxy)phosphoryl-3-chloro-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF2NO3P/c1-13-14(20)7-6-10-17(13)23-27(24,25-18-11-4-2-8-15(18)21)26-19-12-5-3-9-16(19)22/h2-12H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVBPHFDCCULPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NP(=O)(OC2=CC=CC=C2F)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF2NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bis(2-fluorophenoxy)phosphoryl-3-chloro-2-methylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-chlorophenyl)-7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5208075.png)
![N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5208081.png)
![N-cyclopropyl-3-{[1-(2-hydroxy-4-methoxybenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5208092.png)
![(2E)-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-propen-1-amine](/img/structure/B5208096.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B5208098.png)
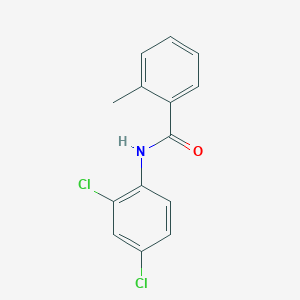
![N-cyclopropyl-3-[1-(3-ethoxy-2-hydroxybenzyl)-4-piperidinyl]propanamide](/img/structure/B5208110.png)
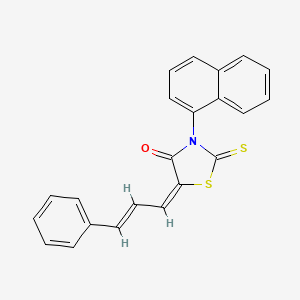
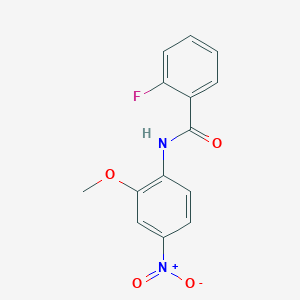
![N-cyclopropyl-N'-[2-(diethylamino)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5208136.png)
![methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B5208151.png)
![N-butyl-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5208158.png)
